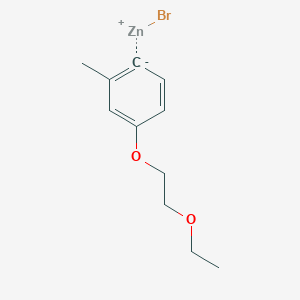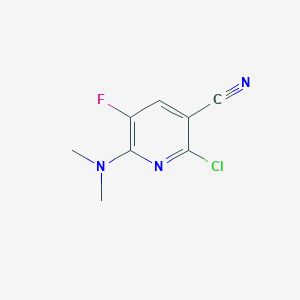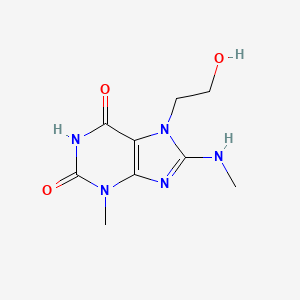
7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, also known as xanthinol nicotinate, is a derivative of theophylline. It is a compound with significant pharmacological properties, particularly known for its vasodilatory effects. This compound is used in various medical applications, including the treatment of circulatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the alkylation of theophylline with 2-chloroethanol in the presence of a base, followed by methylation with methylamine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of purine derivatives and their reactivity.
Biology: The compound is studied for its effects on cellular metabolism and signaling pathways.
Medicine: It is used in the treatment of circulatory disorders due to its vasodilatory properties.
Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, it increases the levels of cyclic AMP, leading to vasodilation and improved blood flow. The compound also enhances glucose metabolism and energy production within cells.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A parent compound with bronchodilator properties.
Caffeine: A stimulant with similar structural features but different pharmacological effects.
Aminophylline: A compound used in the treatment of respiratory diseases.
Uniqueness
7-(2-hydroxyethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its combined vasodilatory and metabolic effects. Unlike theophylline and caffeine, which primarily act as stimulants, this compound has a broader range of therapeutic applications, particularly in improving blood flow and cellular metabolism.
Properties
Molecular Formula |
C9H13N5O3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C9H13N5O3/c1-10-8-11-6-5(14(8)3-4-15)7(16)12-9(17)13(6)2/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17) |
InChI Key |
WJAUQIMFNXKELG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B14874454.png)
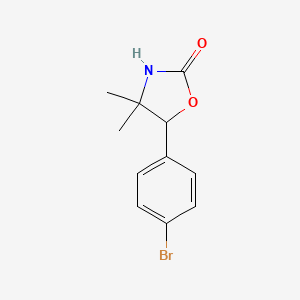
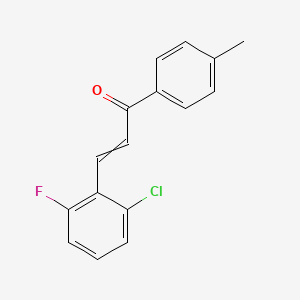
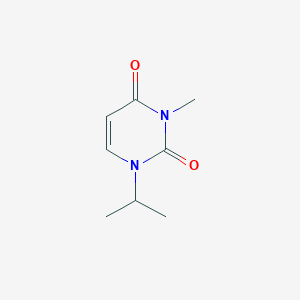
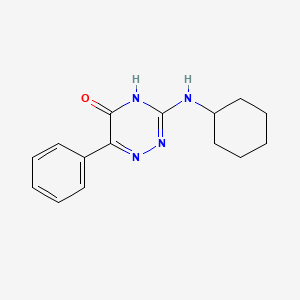
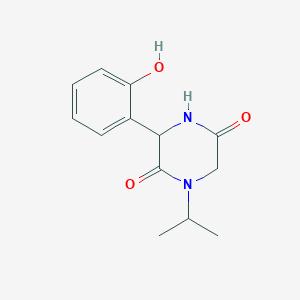
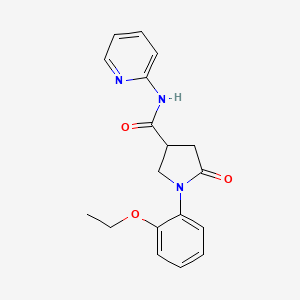
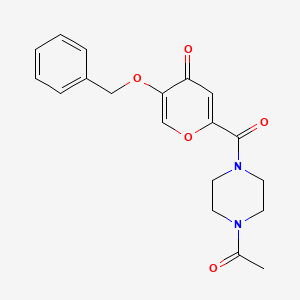
![6-(sec-butyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14874526.png)
